Cas no 2228520-20-3 (1-(1-ethylcyclobutyl)cyclohexan-1-amine)
1-(1-ethylcyclobutyl)cyclohexan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(1-ethylcyclobutyl)cyclohexan-1-amine
- EN300-1769834
- 2228520-20-3
-
- Inchi: 1S/C12H23N/c1-2-11(7-6-8-11)12(13)9-4-3-5-10-12/h2-10,13H2,1H3
- InChI Key: SHYYYTFUVJTLOP-UHFFFAOYSA-N
- SMILES: NC1(CCCCC1)C1(CC)CCC1
Computed Properties
- Exact Mass: 181.183049738g/mol
- Monoisotopic Mass: 181.183049738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 26Ų
1-(1-ethylcyclobutyl)cyclohexan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1769834-0.05g |
1-(1-ethylcyclobutyl)cyclohexan-1-amine |
2228520-20-3 | 0.05g |
$1452.0 | 2023-09-20 | ||
| Enamine | EN300-1769834-0.1g |
1-(1-ethylcyclobutyl)cyclohexan-1-amine |
2228520-20-3 | 0.1g |
$1521.0 | 2023-09-20 | ||
| Enamine | EN300-1769834-0.25g |
1-(1-ethylcyclobutyl)cyclohexan-1-amine |
2228520-20-3 | 0.25g |
$1591.0 | 2023-09-20 | ||
| Enamine | EN300-1769834-0.5g |
1-(1-ethylcyclobutyl)cyclohexan-1-amine |
2228520-20-3 | 0.5g |
$1660.0 | 2023-09-20 | ||
| Enamine | EN300-1769834-1.0g |
1-(1-ethylcyclobutyl)cyclohexan-1-amine |
2228520-20-3 | 1g |
$1729.0 | 2023-06-03 | ||
| Enamine | EN300-1769834-2.5g |
1-(1-ethylcyclobutyl)cyclohexan-1-amine |
2228520-20-3 | 2.5g |
$3389.0 | 2023-09-20 | ||
| Enamine | EN300-1769834-5.0g |
1-(1-ethylcyclobutyl)cyclohexan-1-amine |
2228520-20-3 | 5g |
$5014.0 | 2023-06-03 | ||
| Enamine | EN300-1769834-10.0g |
1-(1-ethylcyclobutyl)cyclohexan-1-amine |
2228520-20-3 | 10g |
$7435.0 | 2023-06-03 | ||
| Enamine | EN300-1769834-1g |
1-(1-ethylcyclobutyl)cyclohexan-1-amine |
2228520-20-3 | 1g |
$1729.0 | 2023-09-20 | ||
| Enamine | EN300-1769834-5g |
1-(1-ethylcyclobutyl)cyclohexan-1-amine |
2228520-20-3 | 5g |
$5014.0 | 2023-09-20 |
1-(1-ethylcyclobutyl)cyclohexan-1-amine Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 1-(1-ethylcyclobutyl)cyclohexan-1-amine
Comprehensive Overview of 1-(1-ethylcyclobutyl)cyclohexan-1-amine (CAS No. 2228520-20-3): Properties, Applications, and Industry Insights
In the rapidly evolving field of organic chemistry, 1-(1-ethylcyclobutyl)cyclohexan-1-amine (CAS No. 2228520-20-3) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its cyclohexylamine core and ethylcyclobutyl substitution, represents a versatile intermediate in pharmaceutical and material science research. Its molecular formula, C12H23N, and precise stereochemistry make it a subject of interest for researchers exploring chiral synthesis and bioactive molecule design.
The synthesis of 1-(1-ethylcyclobutyl)cyclohexan-1-amine often involves multi-step reactions, including Grignard additions or reductive amination protocols. Recent publications highlight its role as a building block for N-heterocyclic compounds, particularly in the development of CNS-targeting agents. Industry trends show growing demand for such structurally complex amines, driven by advancements in neuropharmacology and precision medicine. Analytical techniques like HPLC-MS and NMR spectroscopy are typically employed for purity verification (>98%), addressing the stringent requirements of GMP-compliant production.
From an environmental perspective, 2228520-20-3 aligns with green chemistry principles when synthesized via catalytic methods. Computational studies using DFT calculations predict favorable logP values (2.1-2.5), suggesting balanced lipophilicity for drug delivery systems. The compound's steric hindrance profile makes it particularly valuable for designing enzyme inhibitors, with patent literature indicating potential in kinase modulation therapies. These attributes position it as a candidate for fragment-based drug discovery platforms.
Market analysis reveals increasing queries about "CAS 2228520-20-3 suppliers" and "1-(1-ethylcyclobutyl)cyclohexan-1-amine price", reflecting commercial interest. Safety data sheets emphasize standard organic amine handling protocols, while regulatory databases confirm its non-controlled status in major jurisdictions. The compound's thermal stability (decomposition >200°C) supports applications in high-performance polymers, where its rigid structure may enhance material tensile strength.
Emerging research explores the structure-activity relationship of ethylcyclobutyl-amine derivatives in GPCR targeting, with particular focus on their conformational restriction benefits. Analytical challenges in separating diastereomers of 2228520-20-3 have spurred development of novel chiral stationary phases for chromatography. These scientific developments coincide with rising searches for "cyclobutylamine analogs" and "sterically hindered amines" across academic databases.
Industrial scale-up considerations for 1-(1-ethylcyclobutyl)cyclohexan-1-amine production involve optimizing continuous flow chemistry systems to improve atom economy. Recent process innovations have reduced E-factor values below 15, addressing sustainability concerns. The compound's vapor pressure characteristics (0.01 mmHg at 25°C) facilitate purification by distillation, while its water solubility profile (50 mg/L) informs formulation strategies for biomedical applications.
Patent landscapes show growing IP activity around cyclohexylamine derivatives, with 2228520-20-3 appearing in claims for allosteric modulator compositions. This aligns with pharmaceutical industry's focus on targeted protein degradation technologies. Quality control protocols typically specify residual solvent limits (ICH Q3C Class 2) and heavy metal content thresholds (<10 ppm), meeting pharmaceutical intermediate standards.
The compound's cLogD profile (2.3 at pH 7.4) and pKa (10.2) make it particularly relevant for blood-brain barrier penetration studies. These physicochemical properties explain rising academic interest, evidenced by increasing citations in medicinal chemistry literature. Storage recommendations (2-8°C under nitrogen) ensure long-term stability, while HPLC-UV methods (220 nm detection) provide reliable quantification.
Future directions for 1-(1-ethylcyclobutyl)cyclohexan-1-amine research may explore its potential in catalysis as a ligand precursor, or in supramolecular chemistry as a conformational lock element. The compound's three-dimensional complexity offers opportunities in virtual screening libraries, addressing drug discovery needs for beyond rule-of-five molecules. These applications position CAS 2228520-20-3 as a noteworthy compound in contemporary organic synthesis.
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